molecular formula C6H4BF4NO2 B2444008 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2096339-79-4

6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B2444008
CAS RN: 2096339-79-4
M. Wt: 208.91
InChI Key: UTYJWVSYJDGQQN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, has been a topic of interest in recent years . Various methods of synthesizing these compounds have been reported . Boronic acids, which are commonly studied boron compounds in organic chemistry, were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5BF3NO2 . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

1. Radiotracer Synthesis for PET Imaging

6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid has been utilized in the production of fluorine-18 labeled arenes, which are significant in positron emission tomography (PET) imaging. A specific application includes the synthesis of PET ligands like [(18)F]DAA1106, demonstrating its role in medical diagnostics and research (Tredwell et al., 2014).

2. Sensing Applications

The compound has been implicated in sensing applications, particularly in the detection of fluoride ions. This is attributed to its involvement in the creation of colorimetric turn-on sensors, which exhibit a noticeable color change upon interaction with specific ions (Wade & Gabbaï, 2009).

3. Chemical Synthesis

It plays a crucial role in chemical synthesis, such as in the preparation of various boronic acids and their derivatives. For instance, its reaction mechanisms and conditions have been studied to optimize yields in synthetic processes, highlighting its importance in organic chemistry (Liu Guoqua, 2014).

4. Coordination Chemistry

This compound is significant in coordination chemistry, particularly in the study of difluoroboron cations and their reactions. Such research contributes to a deeper understanding of molecular interactions and complex formations in chemistry (Hartman et al., 2003).

5. Material Science Applications

It is also relevant in material science, particularly in the synthesis of polymers and other materials. The compound's unique properties contribute to the development of new materials with potential applications in various industries (Salunke et al., 2007).

6. Medicinal Chemistry

Although directly related to drug development and medicinal applications, it's worth noting that the compound has been used in the synthesis of various bioactive molecules. This underscores its utility in the broader field of medicinal chemistry, albeit distinct from direct drug usage (Kirk et al., 1979).

Future Directions

It is expected that many novel applications of TFMP derivatives, including 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This process, known as transmetalation, forms a new carbon-carbon bond . The 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, with its fluorine and trifluoromethyl groups, may influence the electronic properties of the resulting compound, potentially affecting its reactivity or stability .

Biochemical Pathways

Compounds synthesized through suzuki-miyaura coupling reactions have been used to inhibit various biological targets . The exact effects would depend on the nature of the other component of the coupling reaction.

Result of Action

The molecular and cellular effects of this compound would depend on the specific context in which it is used. As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . The resulting compounds could have various effects depending on their structure and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as moisture and air .

properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYJWVSYJDGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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